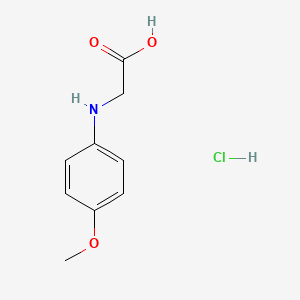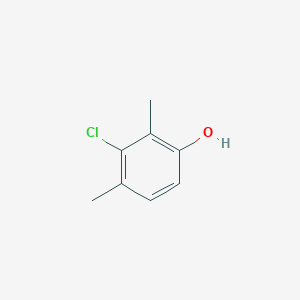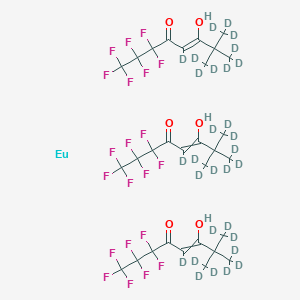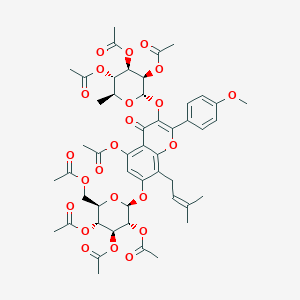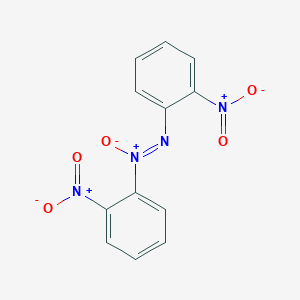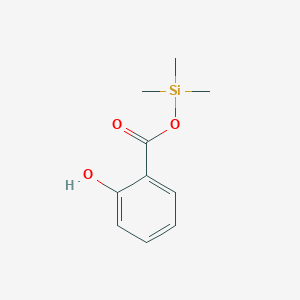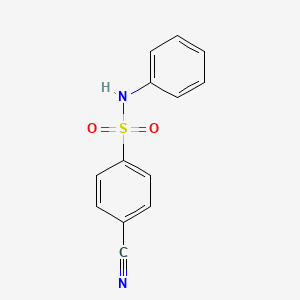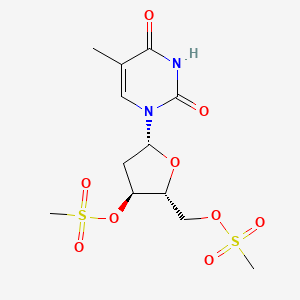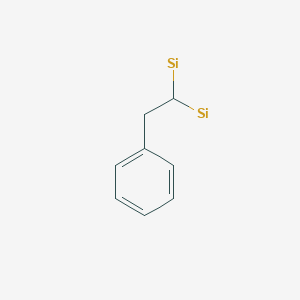
Silane, (2-phenylethylidene)bis-
Übersicht
Beschreibung
Silane, (2-phenylethylidene)bis- is a type of organosilane . Organosilanes are used as coupling agents to improve bonding between different materials. For instance, BISCO’s porcelain primers, which include Bis-Silane, are used to improve bonding between porcelain restorations and resin cement .
Synthesis Analysis
The synthesis of silanes involves various methods. The addition of silicon hydrides to substituted olefins and acetylenes is a common laboratory and industrial process . The reactions are better done in the presence of catalysts such as peroxides, tertiary bases, or platinum salts .Molecular Structure Analysis
The molecular structure of silanes is influenced by the type of silane and its functional groups . For instance, bis(catecholato)silanes have been known for several decades, and their substantial Lewis acidity is not yet well described in the literature .Chemical Reactions Analysis
The “coupling” mechanism of organofunctional silanes depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .Physical And Chemical Properties Analysis
The physical and chemical properties of silanes are influenced by their chemical structure and functional groups . For instance, the physical properties of bis-silane, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C8H8Si2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGOUYWWBCKCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC([Si])[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40850182 | |
| Record name | (2-Phenylethane-1,1-diyl)bis(silane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40850182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (2-phenylethylidene)bis- | |
CAS RN |
5675-85-4 | |
| Record name | (2-Phenylethane-1,1-diyl)bis(silane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40850182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3272429.png)
